molecular formula C17H18BrNO4 B021034 N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide CAS No. 122584-18-3

N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide

Cat. No. B021034
M. Wt: 380.2 g/mol
InChI Key: WZPIJXQLACAELC-UHFFFAOYSA-N
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Description

This compound appears to be a specialized organic molecule, potentially significant in pharmaceutical and chemical research. The details on its specific applications or historical context are not provided in the available literature.

Synthesis Analysis

The synthesis of compounds similar to N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide involves complex organic reactions. For instance, the preparation of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for antiasthmatic formoterol, was achieved through N-benzylation, Leuckart reaction, and acidic hydrolysis (Wang Yong-mei, 2007).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques like X-ray single crystal determination. For example, the crystal structure of N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide was determined, showing specific crystalline features and intermolecular interactions (Mei-An Zhu et al., 2011).

Chemical Reactions and Properties

Detailed chemical reactions specific to this compound are not provided in the literature. However, the chemical properties of similar compounds can be complex and diverse, influenced by functional groups and molecular structure.

Physical Properties Analysis

The physical properties of compounds in this category, such as crystal form, melting point, and solubility, are typically characterized using techniques like X-ray diffraction, thermal analysis, and spectroscopy. For example, different polymorphs of related compounds have been characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy (T. Yanagi et al., 2000).

Scientific Research Applications

Synthesis and Chemical Properties

  • A study detailed the synthesis of 3-substituted and 2,3-disubstituted quinazolinones via Cu-catalyzed aryl amidation, employing N-substituted o-bromobenzamides and formamide, shedding light on the chemical behavior and potential synthesis pathways involving similar compounds (Lanting Xu, Yongwen Jiang, & D. Ma, 2012).
  • Another research highlighted the formation of polar crystals of vanillylformamide through the replacement of the alkene by an isosteric formamide group, providing insights into the molecular structure and crystal formation of related compounds (P. Baillargeon, T. Rahem, C. Amigo, D. Fortin, & Y. Dory, 2018).

Applications in Photodynamic Therapy

  • Research on new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base has shown promising results for photodynamic therapy applications, indicating the potential utility of structurally related compounds in medical treatments (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Bioactive Compound Synthesis

  • A study on the preparation of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for antiasthmatic formoterol, from 1-(4-methoxyphenyl)propan-2-one and N-benzylformamide, underscores the significance of formamide derivatives in the synthesis of medically relevant compounds (Wang Yong-mei, 2007).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects.


Future Directions

This involves speculating on potential future research directions, such as new synthetic methods, potential applications, and areas that need further investigation.


properties

IUPAC Name

N-[(2-bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4/c1-23-17-9-15(18)13(8-16(17)22)10-19(11-20)7-6-12-2-4-14(21)5-3-12/h2-5,8-9,11,21-22H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPIJXQLACAELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CN(CCC2=CC=C(C=C2)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447031
Record name N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(4-hydroxyphenethyl)formamide

CAS RN

122584-18-3
Record name N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122584-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-(2-(4-hydroxyphenyl)ethyl)formamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(2-Bromo-5-hydroxy-4-methoxyphenyl)methyl]-N-[2-(4-hydroxyphenyl)ethyl]formamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Bromo-5-hydroxy-4-methoxybenzyl)-N-[2-(4-hydroxyphenyl)ethyl]formamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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